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Introduction
Prostate cancer is a leading cause of cancer-related death in men, with its progression heavily

reliant on the androgen receptor (AR) signaling pathway.[1][2] Therapies targeting this axis are

standard but often fail due to resistance mechanisms, notably the expression of constitutively

active AR splice variants like AR-V7, which lack the ligand-binding domain targeted by many

drugs.[3][4]

EN1441 is a novel covalent small molecule designed to address this challenge. It acts as a

degrader of both full-length AR and the intractable AR-V7 variant.[4][5] EN1441 covalently

targets a conserved cysteine residue (C125) within an intrinsically disordered region of AR and

AR-V7.[3][6] This action initiates a two-fold mechanism: first, the destabilization and

aggregation of AR proteins, which rapidly inhibits their transcriptional activity, followed by their

subsequent degradation via the proteasome pathway.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing

RNA sequencing (RNA-seq) to analyze the global transcriptomic changes in androgen-

independent prostate cancer cells following treatment with EN1441. The resulting data can

elucidate the compound's potent and comprehensive inhibition of the AR transcriptional

program, offering a robust method to evaluate its efficacy and mechanism of action.
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Data Presentation: Summary of EN1441 Effects
The following tables summarize the quantitative data derived from transcriptomic profiling of

prostate cancer cells treated with EN1441.

Table 1: Experimental Parameters for RNA Sequencing

Parameter Description

Cell Line
22Rv1 (androgen-independent human
prostate cancer)

Compound EN1441

Control Compounds
Enzalutamide (AR antagonist), CMZ139

(inactive control)

Vehicle DMSO

Treatment Concentration 5 µM

Treatment Duration 20 hours

| Replicates | n=3 biologically independent replicates per group[3][6] |

Table 2: Key Androgen Receptor (AR) Target Genes Modulated by EN1441
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Gene Symbol Gene Name
Regulation by
EN1441

Significance

KLK3
Kallikrein-related
peptidase 3 (PSA)

Significantly Down-
regulated

Canonical AR
target gene; its
strong suppression
indicates potent
inhibition of AR
activity.[6]

NUP210 Nucleoporin 210
Significantly Up-

regulated

A known androgen-

response gene.[6]

UBE2C
Ubiquitin Conjugating

Enzyme E2 C

Significantly Down-

regulated

A known androgen-

response gene

involved in cell cycle

progression.[6]

NPR3
Natriuretic Peptide

Receptor 3

Significantly Down-

regulated

A known androgen-

response gene.[6]

SLC3A
Solute Carrier Family

3 Member 1

Significantly Up-

regulated

A known androgen-

response gene.[6]

| EDN2 | Endothelin 2 | Significantly Up-regulated | A known androgen-response gene.[6] |

Table 3: Comparative Transcriptomic Effects of EN1441 vs. Enzalutamide

Feature EN1441 Enzalutamide

Target
AR and AR-V7
(Degradation)[6]

AR Ligand-Binding
Domain (Antagonist)[6]

Effect on AR Transcriptional

Activity

Complete and extensive

inhibition[6][7]
Partial inhibition

Impact on KLK3 (PSA) mRNA Significant down-regulation[6]
No significant down-regulation

at the tested timepoint[6]
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| Overall Transcriptomic Change | More extensive effect on downstream transcriptional

targets[6] | Less extensive effect compared to EN1441[6] |

Visualizations: Pathways and Workflows
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Caption: Mechanism of action for EN1441 in prostate cancer cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11844536/
https://www.benchchem.com/product/b15605074?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844536/
https://www.benchchem.com/product/b15605074?utm_src=pdf-body-img
https://www.benchchem.com/product/b15605074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wet Lab Procedures

Bioinformatic Analysis

1. Culture 22Rv1 Cells

2. Treat with EN1441 (5µM, 20h)

3. Isolate Total RNA

4. RNA Quality Control
(e.g., Bioanalyzer)

5. Poly(A) mRNA Selection &
cDNA Library Preparation

6. High-Throughput Sequencing
(e.g., Illumina)

7. Raw Read Quality Control
(e.g., FastQC)

Generate Raw Data (FASTQ)

8. Pseudoalignment & Quantification
(e.g., Kallisto)

9. Differential Gene Expression
(e.g., DESeq2)

10. Pathway & Gene Set
Enrichment Analysis (GSEA)

11. Biological Interpretation
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Caption: Experimental workflow for RNA sequencing analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.kegg.jp/entry/hsa05215
https://pmc.ncbi.nlm.nih.gov/articles/PMC3657461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3657461/
https://www.researchgate.net/publication/389047480_Covalent_Destabilizing_Degrader_of_AR_and_AR-V7_in_Androgen-Independent_Prostate_Cancer_Cells
https://pubmed.ncbi.nlm.nih.gov/40490871/
https://pubmed.ncbi.nlm.nih.gov/40490871/
https://www.medchemexpress.com/en1441.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844536/
https://nomuraresearchgroup.com/wp-content/uploads/2025/06/zammit-et-al-2025-covalent-destabilizing-degrader-of-ar-and-ar-v7-in-androgen-independent-prostate-cancer-cells.pdf
https://www.benchchem.com/product/b15605074#rna-sequencing-analysis-after-en1441-treatment-in-prostate-cancer-cells
https://www.benchchem.com/product/b15605074#rna-sequencing-analysis-after-en1441-treatment-in-prostate-cancer-cells
https://www.benchchem.com/product/b15605074#rna-sequencing-analysis-after-en1441-treatment-in-prostate-cancer-cells
https://www.benchchem.com/product/b15605074#rna-sequencing-analysis-after-en1441-treatment-in-prostate-cancer-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15605074?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

